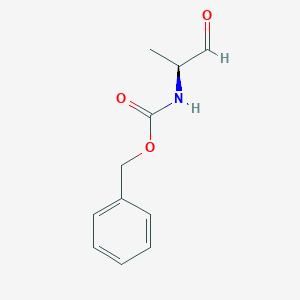

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

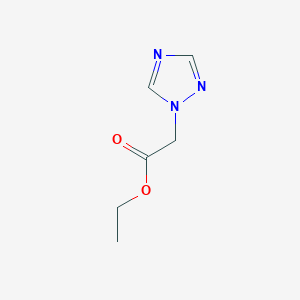

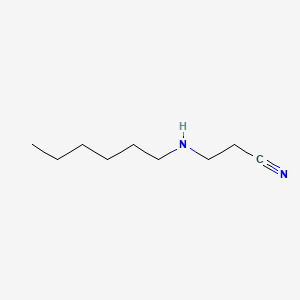

“(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” is a complex organic compound. It contains an ester functional group, which is a carbonyl adjacent to an ether linkage . It is derived from a carboxylic acid and an alcohol .

Synthesis Analysis

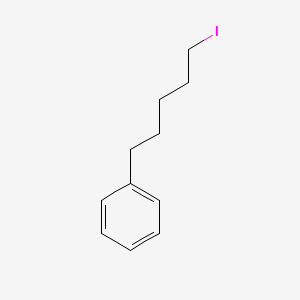

Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis

The molecular structure of an ester involves the combination of a carboxylic acid and an alcohol, resulting in the formation of an ester linkage -COO- . The specific structure of “(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” would require more specific information or computational chemistry analysis.Chemical Reactions Analysis

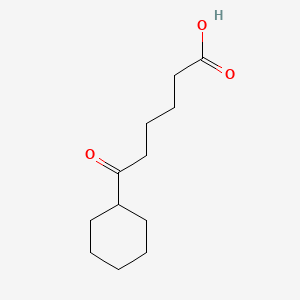

Esters undergo various reactions, including esterification, hydrolysis, and reduction . Esterification occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst . Hydrolysis of an ester can occur in both acidic and basic conditions, resulting in the formation of a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, making them intermediate in boiling points between nonpolar alkanes and alcohols . They are somewhat soluble in water, especially those of low molar mass . The specific physical and chemical properties of “(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” would require experimental determination or computational prediction.Aplicaciones Científicas De Investigación

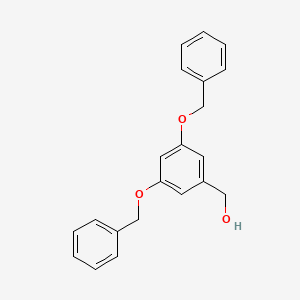

Protection of Carboxylic Acids

Benzyl esters like this compound are often used in organic synthesis as protective groups for carboxylic acids . They prevent unwanted reactions from occurring at the carboxylic acid group while other reactions are being carried out on the molecule .

Esterification Reactions

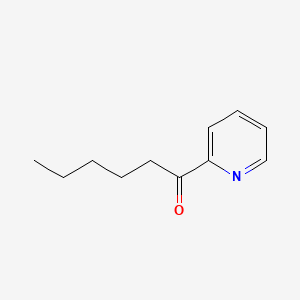

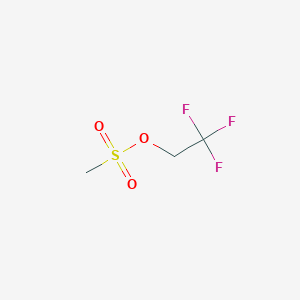

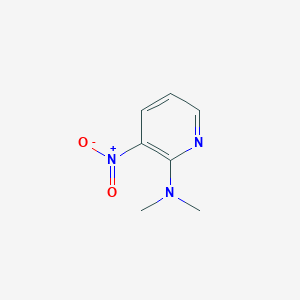

This compound can be involved in esterification reactions mediated by triethylamine . These reactions can occur between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . This process is not affected by alcohols, phenols, amides, and other sensitive functionality .

Benzyne-Mediated Esterification

A benzyne-mediated esterification of carboxylic acids and alcohols can provide products under mild conditions . This involves a selective nucleophilic addition of carboxylic acid to benzyne in the presence of alcohol followed by a transesterification with alcohol .

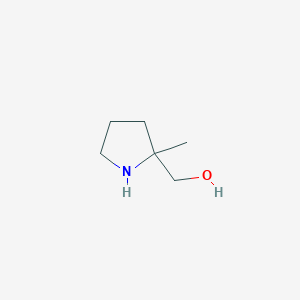

Peptide Synthesis

This compound can be used as a starting material for peptide synthesis . It can be used in the synthesis of protected amino acids, coupling reagents, linkers and resins, and natural and unusual amino acids .

Medicinal Chemistry

In the field of medicinal chemistry, this compound can be used as a building block . It can be used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides .

Catalysis

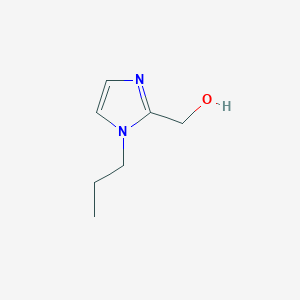

Benzyl esters like this compound can be used in the synthesis of benzylpalladium complexes . These complexes can act as catalysts for the substitution of olefins with benzylic groups .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXJPZGMVKIPHE-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.